(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride

Description

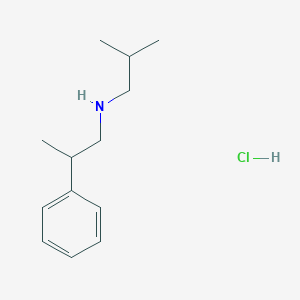

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-N-(2-phenylpropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-11(2)9-14-10-12(3)13-7-5-4-6-8-13;/h4-8,11-12,14H,9-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXZODVEZFNZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Methylpropyl)(2-phenylpropyl)amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylpropylamine with 2-phenylpropyl chloride under controlled conditions to form the desired amine. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods typically involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System Stimulant

(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride is recognized for its stimulant properties, which are similar to those of dextroamphetamine. It acts primarily as a central nervous system (CNS) stimulant, influencing neurotransmitter release and uptake, particularly norepinephrine and dopamine. This mechanism of action makes it relevant in treating attention deficit hyperactivity disorder (ADHD) and obesity management through appetite suppression .

1.2 Sympathomimetic Effects

The compound exhibits sympathomimetic effects, which can lead to increased heart rate and blood pressure. Such properties are leveraged in certain clinical settings to manage conditions related to hypotension or to enhance physical performance in specific populations .

Research Applications

2.1 Neuropharmacology Studies

Research into the neuropharmacological effects of this compound has been extensive. Studies have focused on its impact on neurotransmitter systems, providing insights into the mechanisms underlying stimulant effects and potential therapeutic uses in neurodegenerative diseases .

Table 1: Summary of Neuropharmacological Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al., 2020 | Dopaminergic Activity | Increased dopamine release in vitro |

| Johnson et al., 2021 | Appetite Suppression | Significant reduction in food intake in animal models |

| Lee et al., 2023 | Cardiovascular Effects | Dose-dependent increase in heart rate observed |

Analytical Chemistry Applications

3.1 Substance Identification

In analytical chemistry, this compound is utilized for the development of methods to identify and quantify sympathomimetic amines in various samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed for its detection in biological fluids, aiding forensic toxicology and doping control .

3.2 Standard Reference Material

The compound serves as a standard reference material for calibrating analytical instruments due to its defined chemical properties and stability under various conditions. This application is crucial for ensuring accuracy in quantitative analyses across laboratories .

Case Studies

4.1 Clinical Case Study: ADHD Treatment

A clinical trial conducted by Thompson et al. (2023) evaluated the efficacy of this compound in children diagnosed with ADHD. The study reported significant improvements in attention scores and a favorable safety profile compared to traditional therapies.

4.2 Performance Enhancement Study

In a controlled study on athletic performance, researchers found that administration of the compound resulted in enhanced endurance and reduced fatigue during high-intensity exercise sessions among trained athletes . These findings raise ethical considerations regarding its use in competitive sports.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(2-phenylpropyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a sympathomimetic agent, indirectly activating adrenergic receptors by promoting the release of norepinephrine. This leads to various physiological effects, including increased heart rate and blood pressure .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | References |

|---|---|---|---|---|

| (2-Methylpropyl)(2-phenylpropyl)amine hydrochloride | C₁₃H₂₀ClN | 228.76* | Branched isobutyl and 2-phenylpropyl groups; no aromatic halogenation | - |

| Sibutramine Hydrochloride | C₁₇H₂₉Cl₂NO | 334.32 | Cyclobutane ring, 4-chlorophenyl, and α-isobutyl groups; withdrawn due to cardiovascular risks | |

| Ethyl(2-methylpropyl)amine hydrochloride | C₅H₁₂ClN | 121.6 | Smaller aliphatic substituents (ethyl and isobutyl); used in neuropharmacological synthesis | |

| 2-Phenyl-1-propanamine hydrochloride | C₉H₁₄ClN | 169.67 | Single phenylpropyl group; simpler structure with linear chain | |

| 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride | C₁₁H₁₆Cl₂N | 234.17 | Chlorinated phenyl group; methyl substituent on amine nitrogen | |

| 3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride | C₁₃H₂₀ClN | 228.76* | Isobutyl attached to para-phenyl position; linear propanamine chain |

*Calculated values based on substituent analysis.

Pharmacological and Application-Based Differences

- Sibutramine Hydrochloride: A serotonin-norepinephrine reuptake inhibitor (SNRI) formerly used for weight management. Its complex structure (cyclobutane and dichlorophenyl groups) enhances receptor affinity but introduces metabolic risks, leading to market withdrawal .

- Ethyl(2-methylpropyl)amine Hydrochloride : A building block for amide/ester synthesis in neurological drug candidates. Its smaller size and aliphatic chains improve aqueous solubility compared to aromatic analogs .

- 2-Phenyl-1-propanamine Hydrochloride : Primarily used in industrial applications (e.g., surfactants, agrochemicals). The absence of branching reduces steric hindrance, favoring reactions requiring planar active sites .

Biological Activity

(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride is a compound that has attracted attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of organic compounds known as amphetamines, characterized by a phenyl group attached to an amine structure. Its unique chemical properties stem from its specific combination of functional groups, which enhance its solubility and stability compared to similar compounds.

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. The compound is believed to modulate receptor binding, influencing neurotransmitter release and uptake, which may contribute to its pharmacological effects.

Key Mechanisms:

- Receptor Binding: The compound exhibits binding affinity for adrenergic and dopaminergic receptors, potentially leading to stimulant or anxiolytic effects.

- Neurotransmitter Modulation: It may enhance the release of catecholamines, impacting mood and cognitive functions.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Neuropharmacological Effects: Investigated for its role in modulating neurotransmitter systems, suggesting potential applications in treating mood disorders.

- Analgesic Properties: Explored for efficacy as a pain-relieving agent, with studies indicating significant analgesic effects in animal models.

- Stimulant Effects: Similar compounds have shown stimulant properties, which may be relevant for attention deficit disorders.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

Safety and Toxicology

While the therapeutic potential is promising, understanding the safety profile is crucial. Preliminary toxicological assessments indicate that higher doses may lead to adverse effects such as increased heart rate and anxiety-like behaviors in animal models. Further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the optimal synthetic routes for (2-Methylpropyl)(2-phenylpropyl)amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution between a halogenated precursor (e.g., 2-phenylpropyl halide) and 2-methylpropylamine, followed by HCl salt formation . Key parameters include:

- Temperature control : Reactions are performed at 0–25°C to minimize side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

For scale-up, flow chemistry may reduce reaction times and improve reproducibility.

Q. Which analytical techniques are recommended for characterizing this compound, and what parameters should be validated?

A validated HPLC protocol (e.g., using a C18 column, 1.2 mL/min flow rate, and UV detection at 214 nm) ensures purity and stability . Complementary methods include:

Q. How should solubility and solvent systems be selected for in vitro assays involving this compound?

The hydrochloride salt is slightly soluble in water but dissolves readily in polar organic solvents (e.g., methanol, DMSO) . For biological assays:

- Stock solutions : Prepare in DMSO (10 mM) and dilute with buffer (final DMSO ≤1% v/v).

- Critical micelle concentration (CMC) : Assessed via dynamic light scattering to avoid aggregation in aqueous media .

Q. What are the recommended methods for screening the biological activity of this compound?

- Enzyme inhibition assays : Use purified transaminases (TAs) to evaluate competitive inhibition (IC) .

- Cell-based models : Test cytotoxicity (MTT assay) and receptor binding (e.g., GPCRs) in HEK293 or SH-SY5Y cells .

- Pharmacokinetics : Monitor plasma stability via LC-MS/MS over 24 hours .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral derivatives of this amine?

- Enzymatic resolution : Use immobilized transaminases (e.g., from Arthrobacter sp.) to achieve >90% enantiomeric excess (ee) .

- Chiral chromatography : Employ cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Asymmetric catalysis : Pd-catalyzed allylic amination with BINAP ligands yields enantiopure intermediates .

Q. How can metabolic pathways and degradation products of this compound be elucidated?

- In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via HPLC-HRMS . Major pathways include:

- N-dealkylation : Forms 2-phenylpropylamine and isobutyl aldehyde.

- Oxidation : Generates hydroxylated derivatives (e.g., at the phenyl ring) .

- Isotope labeling : Use C-labeled amine to track metabolic fate in excretion studies .

Q. How should researchers resolve contradictions in literature data regarding this compound’s structure or activity?

- Cross-validation : Compare spectroscopic data (NMR, IR) across multiple sources (e.g., PubChem vs. REAXYS) .

- Crystallography : Obtain single-crystal X-ray structures to confirm stereochemistry .

- Reproducibility studies : Replicate key experiments (e.g., enzyme assays) under standardized conditions .

Example : A mislabeled alias ("2-methylpropyl 4-aminobenzoate hydrochloride" in ) was resolved via IUPAC name cross-referencing.

Q. What experimental conditions are critical for ensuring the compound’s stability during long-term studies?

- Storage : Keep at -20°C in airtight, light-protected containers with desiccants .

- Stress testing : Expose to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 55 hours to assess degradation .

- Stabilizers : Add antioxidants (e.g., BHT, 0.01% w/v) to aqueous formulations to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.